REACTION_CXSMILES
|
C[N:2]1[CH2:7][C:6]([C:8]([O:10][CH3:11])=[O:9])=[CH:5][CH2:4][CH2:3]1.Br.C(=O)([O-])[O-].[Na+].[Na+].[Cl:19]C(Cl)(OC(=O)OC(Cl)(Cl)Cl)Cl>O.C1(C)C=CC=CC=1>[ClH:19].[NH:2]1[CH2:3][CH2:4][CH:5]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[CH2:7]1 |f:0.1,2.3.4,8.9|
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Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
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CN1CCC=C(C1)C(=O)OC.Br
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Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
16.3 g
|
Type
|
reactant
|
Smiles
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ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
|
57.5 (± 2.5) °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
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Details
|
The reaction mixture was then concentrated in vacuo
|
Type
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DISSOLUTION
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Details
|
the residue was dissolved in water (300 mL)
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Type
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TEMPERATURE
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Details
|
heated at 80° C. for 3 h
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Duration
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3 h
|
Type
|
CUSTOM
|
Details
|
The water was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1CC(=CCC1)C(=O)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |